molecular formula C51H63ClN8O9S2 B11931952 2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate

2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate

Cat. No.: B11931952
M. Wt: 1031.7 g/mol
InChI Key: ILEZCIMECSOYKF-QLMRCLNASA-N
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Description

The compound “2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts or reagents. Detailed synthetic routes would typically be found in specialized chemical literature or patents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Detailed reaction mechanisms and product analysis would typically be found in research articles or chemical databases.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to various effects. Detailed studies on the molecular targets and pathways involved would typically be found in scientific literature.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other molecules with related structures or functional groups

Uniqueness

The uniqueness of the compound lies in its specific structure and the resulting properties. Detailed comparisons would typically involve analysis of structure-activity relationships and experimental data.

Biological Activity

Compound Overview
The compound in focus is a complex organic molecule with the following structural formula:
2 2 2 2 2S 1 2S 4R 4 hydroxy 2 4 4 methyl 1 3 thiazol 5 yl phenyl methylcarbamoyl pyrrolidin 1 yl 3 3 dimethyl 1 oxobutan 2 yl amino 2 oxoethoxy ethoxy ethoxy ethyl 2R 2 9S 7 4 chlorophenyl 4 5 13 trimethyl 3 thia 1 8 11 12 tetrazatricyclo 8 3 0 02 6 trideca 2 6 4 7 10 12 pentaen 9 yl butanoate\text{2 2 2 2 2S 1 2S 4R 4 hydroxy 2 4 4 methyl 1 3 thiazol 5 yl phenyl methylcarbamoyl pyrrolidin 1 yl 3 3 dimethyl 1 oxobutan 2 yl amino 2 oxoethoxy ethoxy ethoxy ethyl 2R 2 9S 7 4 chlorophenyl 4 5 13 trimethyl 3 thia 1 8 11 12 tetrazatricyclo 8 3 0 02 6 trideca 2 6 4 7 10 12 pentaen 9 yl butanoate}

  • Molecular Formula : C₃₂H₄₆N₄O₉S
  • Molecular Weight : 662.8 g/mol
  • CAS Number : 2140807-42-5

The biological activity of this compound can be attributed to its multifaceted structure which allows it to interact with various biological targets. The presence of multiple functional groups enhances its potential for diverse biological interactions.

Biological Activities

  • Antimicrobial Activity
    Several studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with thiazole and pyrrolidine moieties have shown efficacy against various bacterial strains including Staphylococcus pneumoniae and Pseudomonas aeruginosa .
  • Neuroprotective Effects
    Research on related compounds has demonstrated neuroprotective effects. For example, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline was found to protect astrocytes from pilocarpine-induced cytotoxicity by reducing reactive oxygen species (ROS) accumulation and improving mitochondrial function . This suggests that similar mechanisms may be present in our compound.
  • Anti-inflammatory Properties
    Compounds within this structural class often exhibit anti-inflammatory properties. The modulation of inflammatory pathways can be crucial in treating conditions such as neurodegenerative diseases and chronic inflammation .

Case Study 1: Neuroprotection in Epilepsy Models

In a study investigating the effects of N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline on astrocytic response to pilocarpine-induced seizures, it was found that treatment significantly improved cell viability and mitochondrial health. This was measured using the MTT assay and flow cytometry techniques . The protective effects were linked to reduced ROS levels and improved expression of glial fibrillary acidic protein (GFAP), a marker for astrocyte activation.

Case Study 2: Antimicrobial Efficacy

A comparative study on various derivatives showed that certain thiazole-containing compounds exhibited potent antibacterial activity against Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis . This indicates that our compound may share similar antimicrobial mechanisms due to its structural components.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus pneumoniae
NeuroprotectiveProtects astrocytes from oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Properties

Molecular Formula

C51H63ClN8O9S2

Molecular Weight

1031.7 g/mol

IUPAC Name

2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate

InChI

InChI=1S/C51H63ClN8O9S2/c1-9-38(43-46-58-57-32(5)60(46)49-41(29(2)31(4)71-49)42(56-43)34-14-16-36(52)17-15-34)50(65)69-23-22-67-19-18-66-20-21-68-27-40(62)55-45(51(6,7)8)48(64)59-26-37(61)24-39(59)47(63)53-25-33-10-12-35(13-11-33)44-30(3)54-28-70-44/h10-17,28,37-39,43,45,61H,9,18-27H2,1-8H3,(H,53,63)(H,55,62)/t37-,38-,39+,43+,45-/m1/s1

InChI Key

ILEZCIMECSOYKF-QLMRCLNASA-N

Isomeric SMILES

CC[C@H]([C@H]1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)OCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Canonical SMILES

CCC(C1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)OCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Origin of Product

United States

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